

Icomidocholic Acid: A Metabolomic Perspective on its Therapeutic Effects

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Compound of Interest

Compound Name: *Icomidocholic acid*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Icomidocholic acid, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate that has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). As a first-in-class, liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), its mechanism of action is centered on the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the metabolomic studies related to the effects of **Icomidocholic acid**, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Icomidocholic acid is a conjugate of cholic acid and arachidic acid.[1] Its primary target is SCD1, a key enzyme in the endoplasmic reticulum responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By partially inhibiting SCD1, **Icomidocholic acid** reduces the synthesis of MUFAs, leading to an accumulation of SFAs.[2] This alteration in the SFA/MUFA ratio has profound effects on cellular functions and metabolic processes, including a decrease in the synthesis of triglycerides and other fatty acid esters.[1] This ultimately results in reduced liver fat and an improvement in insulin resistance.[1]

Quantitative Metabolomic and Biomarker Data

Clinical and pre-clinical studies have provided quantitative data on the effects of **Icomidocholic acid** (Aramchol) on various metabolic and fibrotic biomarkers. The following

tables summarize key findings from these studies.

Table 1: Effects of **Icomidochoic Acid** (Aramchol) on Liver Fibrosis and Histology in NASH Patients

Parameter	Treatment Group	Result	Study
Fibrosis Improvement (≥1 stage)	Aramchol 300 mg BID	60.0% of patients showed improvement	ARMOR Study Open-Label Part[3]
NASH Resolution without worsening of fibrosis	Aramchol 600 mg	16.7% of patients	Phase 2b Trial[4]
Fibrosis Improvement by ≥1 stage without worsening NASH	Aramchol 600 mg	29.5% of patients	Phase 2b Trial[4]

Table 2: Effects of **Icomidochoic Acid** (Aramchol) on Liver Enzymes and Fibrosis Markers

Biomarker	Treatment Group	Change from Baseline	Study
Alanine Aminotransferase (ALT)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open-Label Part[3]
Aspartate Aminotransferase (AST)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open-Label Part[3]
Fibrosis-4 (Fib-4) Index	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open-Label Part[3]
Procollagen 3 N-terminal Propeptide (ProC-3)	Aramchol 300 mg BID	Significant reduction	ARMOR Study Open-Label Part[3]
Alanine Aminotransferase (ALT)	Aramchol 600 mg	Placebo-corrected decrease of -29.1 IU/l	Phase 2b Trial[4]

Table 3: Pre-clinical Metabolomic Changes in a Mouse Model of NASH Treated with **Icomidocholic Acid** (Aramchol)

Metabolite/Ratio	Condition	Observation	Study
S-adenosylmethionine (SAME)	0.1MCD diet-fed mice	Reduced hepatic levels	[5]
S-adenosylhomocysteine (SAH)	0.1MCD diet-fed mice	Increased hepatic levels	[5]
SAME/SAH ratio	0.1MCD diet-fed mice	Reduction	[5]
Glutathione (GSH)	0.1MCD diet-fed mice	Reduction in hepatic concentration	[5]
Oxidized Glutathione (GSSG)	0.1MCD diet-fed mice	Increase in hepatic concentration	[5]
GSH/GSSG ratio	0.1MCD diet-fed mice	Reduction	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies employed in studies investigating the effects of **Icomidocholic acid**.

Liver Metabolomics in a Mouse Model of NASH

This protocol is based on the methodology described in the study by Iruarizaga-Lejarreta et al. (2017).[\[5\]](#)

1. Animal Model:

- Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet containing 0.1% methionine (0.1MCD) for 4 weeks to induce steatohepatitis and fibrosis.
- A control group receives a standard diet.
- For treatment, 0.1MCD-fed mice are administered **Icomidocholic acid** (5 mg/kg/day) via oral gavage for the final 2 weeks of the diet regimen.

2. Sample Collection and Preparation:

- At the end of the study period, mice are euthanized, and liver and serum samples are collected.
- For metabolomic analysis, liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until processing.
- For protein precipitation, methanol is added to a weighed portion of liver tissue (e.g., 15 mg).
- The samples are homogenized using a bead-based homogenizer (e.g., Precellys 24).
- Following homogenization, samples are centrifuged at 18,000 x g for 10 minutes at 4°C to pellet proteins.
- The supernatant containing the metabolites is collected for analysis.

3. Metabolomic Analysis:

- A semi-quantitative analysis is performed using an ultra-high performance liquid chromatography (UHPLC) system coupled to a time-of-flight mass spectrometer (TOF-MS).
- Hydrophilic interaction liquid chromatography (HILIC) is suitable for the separation of polar metabolites.
- Mass spectral data is acquired in both positive and negative ionization modes.
- Data processing involves peak extraction, alignment, and normalization using software such as MZmine or XCMS.
- Metabolite identification is performed by comparing the accurate mass and retention time to a reference library of standards.

Clinical Trial Protocol for Evaluating Icomidochoic Acid in NASH Patients (ARMOR Study)

This protocol is a summary of the design for the ARMOR clinical trial (NCT04104321).[\[6\]](#)[\[7\]](#)

1. Study Design:

- A Phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled clinical study.[\[6\]](#)
- The study includes an open-label part to evaluate safety, pharmacokinetics, and treatment response kinetics.[\[6\]](#)
- Subjects are adults with biopsy-confirmed NASH and fibrosis stages F1-F3.[\[7\]](#)

2. Treatment:

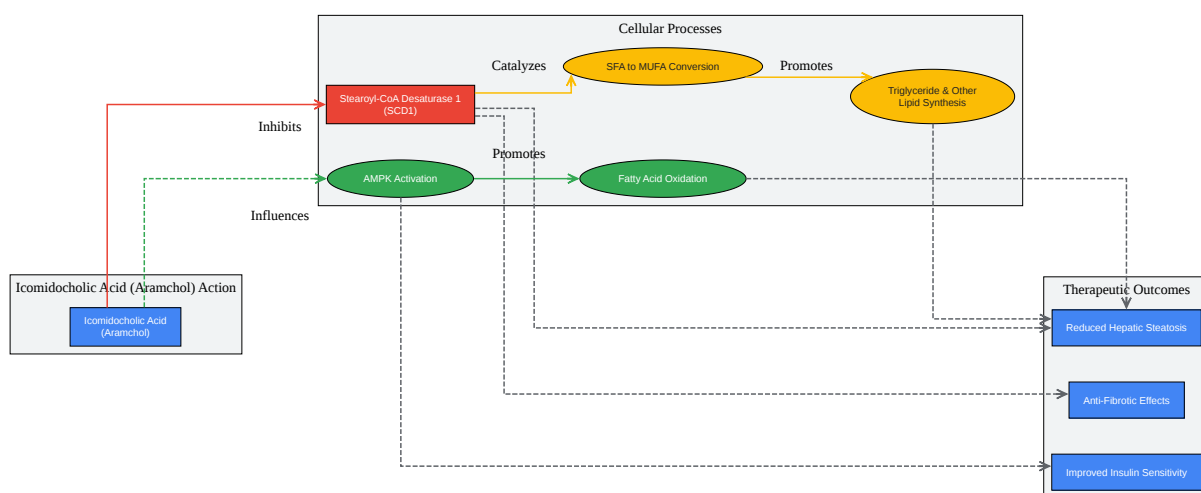
- In the open-label part, all subjects receive **Icomidocholic acid** 300mg twice daily (BID).[\[7\]](#)
- In the double-blind part, subjects are randomized to receive either **Icomidocholic acid** 300mg BID or a matching placebo.[\[7\]](#)

3. Assessments:

- Primary Endpoints: The primary objectives are to evaluate the effect of **Icomidocholic acid** compared to placebo on NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of NASH.[\[7\]](#)
- Histological Assessment: Liver biopsies are collected at baseline and at various time points during the study (e.g., 24, 48, and 72 weeks in the open-label part).[\[7\]](#)
- Non-Invasive Tests (NITs): A panel of NITs are used to assess liver health, including FibroScan, and serum biomarkers such as ProC-3 and the ELF score.[\[6\]](#)
- Metabolomics: Blood samples for metabolomics analysis are collected at screening and at specified follow-up visits.[\[8\]](#)

Signaling Pathways and Experimental Workflows

The therapeutic effects of **Icomidocholic acid** are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.





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